molecular formula C18H24ClNO3 B10799254 Isoxsuprine-d6 hydrochloride

Isoxsuprine-d6 hydrochloride

Cat. No.: B10799254
M. Wt: 343.9 g/mol
InChI Key: QVPSGVSNYPRFAS-IZPCRJACSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxsuprine-d6 (hydrochloride) involves the incorporation of deuterium atoms into the isoxsuprine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .

Industrial Production Methods: Industrial production of isoxsuprine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the deuterium content and overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Isoxsuprine-d6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoxsuprine-d6 (hydrochloride) may result in the formation of corresponding ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Isoxsuprine-d6 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of isoxsuprine.

    Biology: Studied for its effects on various biological systems, particularly its vasodilatory properties.

    Medicine: Investigated for its potential therapeutic applications in conditions such as cerebrovascular insufficiency and peripheral vascular diseases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

Isoxsuprine-d6 (hydrochloride) exerts its effects primarily through its action on beta-adrenergic receptors. It acts as an agonist, stimulating these receptors and leading to the relaxation of vascular and uterine smooth muscle. This results in increased blood flow to skeletal muscles and other tissues. The compound also has some antagonistic effects on alpha-adrenergic receptors, further contributing to its vasodilatory properties .

Comparison with Similar Compounds

Uniqueness: Isoxsuprine-d6 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. The deuterium atoms provide a distinct mass difference that allows for precise quantification using techniques such as mass spectrometry .

Properties

Molecular Formula

C18H24ClNO3

Molecular Weight

343.9 g/mol

IUPAC Name

4-[2-[(1,1,1,2,3,3-hexadeuterio-3-phenoxypropan-2-yl)amino]-1-hydroxypropyl]phenol;hydrochloride

InChI

InChI=1S/C18H23NO3.ClH/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15;/h3-11,13-14,18-21H,12H2,1-2H3;1H/i1D3,12D2,13D;

InChI Key

QVPSGVSNYPRFAS-IZPCRJACSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl

Canonical SMILES

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl

Origin of Product

United States

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